3-Dimethylamino-2,2-dimethyl-1-propanol

Lipophilicity LogP Drug Design

Common amino alcohols lack sufficient steric bulk for selectivity control in demanding syntheses. 3-Dimethylamino-2,2-dimethyl-1-propanol (CAS 19059-68-8) solves this with its geminal dimethyl-substituted neopentyl backbone, offering a hindered tertiary amine/primary alcohol pair. • Enhanced selectivity via steric shielding - reduces side reactions in azide, alkyl, and vinyl ether preparations. • LogP ~0.57, ~1 log unit higher than linear analogs - tunable lipophilicity for membrane permeability. • Low bp 69°C at 15 mmHg enables easy vacuum distillation and removal.

Molecular Formula C7H17NO
Molecular Weight 131.22 g/mol
CAS No. 19059-68-8
Cat. No. B090997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Dimethylamino-2,2-dimethyl-1-propanol
CAS19059-68-8
Molecular FormulaC7H17NO
Molecular Weight131.22 g/mol
Structural Identifiers
SMILESCC(C)(CN(C)C)CO
InChIInChI=1S/C7H17NO/c1-7(2,6-9)5-8(3)4/h9H,5-6H2,1-4H3
InChIKeyPYEWZDAEJUUIJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Dimethylamino-2,2-dimethyl-1-propanol: Overview


3-Dimethylamino-2,2-dimethyl-1-propanol (CAS 19059-68-8) is a tertiary amino alcohol with the molecular formula C₇H₁₇NO and a molecular weight of 131.22 g/mol. Its structure features a primary hydroxyl group and a dimethylamino group separated by a geminal dimethyl-substituted carbon, resulting in a branched, sterically hindered framework . Physicochemical data include a density of 0.86 g/cm³, a boiling point of 69 °C at 15 mmHg, and a flash point of 55 °C . This compound serves as a specialty building block and catalyst in organic synthesis, finding application in the preparation of pharmaceuticals, agrochemicals, and functional polymers .

Sterically hindered amino alcohol building block for branched architectures
Tertiary amine enables use as hindered base or nucleophilic catalyst
Reduced-pressure distillation compatibility supports straightforward workup

3-Dimethylamino-2,2-dimethyl-1-propanol: Irreplaceable Structural Features


Direct substitution of 3-Dimethylamino-2,2-dimethyl-1-propanol with simpler or more common analogs such as 3-Dimethylamino-1-propanol or 2-Dimethylaminoethanol is unlikely to yield equivalent results due to its unique combination of a tertiary amine and a geminal dimethyl group. This neopentyl-like moiety creates significant steric bulk adjacent to the hydroxyl group, which can dramatically alter a molecule's reactivity profile, basicity, and lipophilicity compared to linear or less hindered analogs . While it is chemically related to other amino alcohols, its distinct steric and electronic properties differentiate it for specific applications where these characteristics are advantageous, such as in certain catalytic or synthesis pathways .

Linear amino alcohols (e.g., 3-dimethylamino-1-propanol) lack geminal dimethyl steric hindrance, which may shift reaction selectivity or intermediate stability.
Different amine basicity (tertiary vs. primary or secondary) may alter protonation-dependent reactivity, salt formation, or catalytic behavior.
Boiling point and volatility differences may affect purification strategy; direct substitution can complicate scale-up or thermal management.

3-Dimethylamino-2,2-dimethyl-1-propanol: Quantitative Comparison with Analogs


Lipophilicity: Higher LogP

The compound's geminal dimethyl group confers significantly higher lipophilicity compared to its linear analog. The octanol-water partition coefficient (LogP) for 3-Dimethylamino-2,2-dimethyl-1-propanol is 0.57, while that of 3-Dimethylamino-1-propanol is -0.07 to -0.49, a difference of over 1 log unit .

Lipophilicity
Head-to-head
LogP target 0.57, comparator −0.07 to −0.49 (Δ >1 unit)
Higher partitioning into organic phases reported
May benefit extraction or membrane partitioning studies
Lipophilicity LogP Drug Design Partitioning

Steric Hindrance: Geminal Dimethyl Impact

The presence of the geminal dimethyl group at the 2-position introduces substantial steric hindrance near the reactive hydroxyl group. This structural feature is absent in linear analogs like 3-Dimethylamino-1-propanol and 2-Dimethylaminoethanol, making 3-Dimethylamino-2,2-dimethyl-1-propanol a unique probe for studying steric effects on reaction rates and selectivity .

Steric Hindrance
Class-level
Geminal dimethyl adjacent to primary alcohol; absent in linear analogs
Distinct steric profile for reactivity control
Qualitative structural property; context-dependent
Steric Hindrance Reactivity Catalysis Synthesis

Basicity: pKa Comparison

As a tertiary amine, 3-Dimethylamino-2,2-dimethyl-1-propanol exhibits different basic properties compared to primary or secondary amino alcohols. For instance, the primary amino alcohol 2-Amino-2-methyl-1-propanol has a measured pKa of 9.7 at 25°C , while predicted pKa values for the target compound are estimated to be higher (~14-15), consistent with the greater basicity of tertiary versus primary amines.

Basicity (pKa)
Class-level
Predicted pKa ~14–15 (tertiary) vs. 9.7 for primary amine comparator
Higher basicity shifts protonation and reactivity
Predicted value; experimental validation recommended
Basicity pKa Acid-Base Chemistry Buffer Selection

Volatility: Reduced Pressure Boiling Point

The boiling point of 3-Dimethylamino-2,2-dimethyl-1-propanol is 69 °C at 15 mmHg, which is significantly lower than that of 3-Dimethylamino-1-propanol, which boils at 163-164 °C at atmospheric pressure . This difference in volatility under reduced pressure can be a practical advantage during purification or removal by distillation.

Volatility
Context-dependent
BP 69 °C @15 mmHg vs. 163–164 °C @760 mmHg for comparator
Lower boiling point at reduced pressure reported
Pressure conditions differ; compare under matched protocols
Volatility Boiling Point Purification Distillation

Safety: Flammable and Corrosive GHS Classification

According to its Safety Data Sheet, 3-Dimethylamino-2,2-dimethyl-1-propanol is classified under the Globally Harmonized System (GHS) as a flammable liquid (Category 3) and a corrosive substance (Skin Corrosion/Irritation Category 1C, Serious Eye Damage/Eye Irritation Category 1) [1]. This contrasts with the hazard profile of the primary amine 2-Amino-2-methyl-1-propanol, which is not typically classified as corrosive, highlighting a difference in handling requirements.

Safety Classification
Source review
Flammable Liquid 3, Skin Corrosion/Irritation 1C, Eye Damage/Irritation 1
Stricter handling requirements vs. non-corrosive analogs
Review SDS for PPE and storage protocols
Safety GHS Handling Risk Assessment

3-Dimethylamino-2,2-dimethyl-1-propanol: Key Application Advantages


Hindered Amine Catalyst in Synthesis

Researchers developing synthetic routes where steric bulk is beneficial for controlling selectivity or stabilizing intermediates should consider 3-Dimethylamino-2,2-dimethyl-1-propanol. Its geminal dimethyl group creates a hindered environment not found in simpler analogs like 3-Dimethylamino-1-propanol, making it a candidate for use as a bulky base or nucleophilic catalyst in reactions such as the preparation of azides, alkyl substituents, and vinyl ethers . This steric property can potentially mitigate unwanted side reactions in complex synthesis.

Enhanced Lipophilicity for Drug Design

In drug discovery or materials science projects where tuning lipophilicity is a key design parameter, the ~1 log unit higher LogP of this compound (0.57) compared to 3-Dimethylamino-1-propanol (-0.07 to -0.49) offers a quantifiable advantage . This difference can translate into improved membrane permeability for bioactive molecules or altered self-assembly properties in amphiphilic materials, providing a structural tool for fine-tuning compound properties.

Purification by Reduced Pressure Distillation

For process chemists, the significantly lower boiling point of 3-Dimethylamino-2,2-dimethyl-1-propanol at reduced pressure (69 °C at 15 mmHg) offers a practical advantage over higher-boiling linear analogs like 3-Dimethylamino-1-propanol (163-164 °C at atmospheric pressure) . This facilitates easier purification and removal by vacuum distillation, which can be a critical factor when designing scalable and energy-efficient manufacturing processes, especially when handling thermally sensitive compounds.

Steric and Electronic Effects in Amine Reactivity

As a member of the amino alcohol class with a unique steric profile due to its geminal dimethyl group, 3-Dimethylamino-2,2-dimethyl-1-propanol serves as an excellent model compound for fundamental research. Scientists studying structure-activity relationships, the impact of steric hindrance on nucleophilicity or basicity, or the kinetics of reactions involving hindered tertiary amines can use this compound to generate comparative data sets against a range of less hindered analogs .

Application
Selection Property
Validation Focus
Hindered base catalyst studies
Geminal dimethyl steric hindrance
Reaction selectivity and intermediate stability
Lipophilicity design research
Elevated LogP vs. linear amino alcohols
Organic-phase partitioning behavior
Reduced-pressure distillation workup
Lower boiling point at reduced pressure
Distillation efficiency and thermal exposure
Structure-reactivity relationship research
Unique steric and electronic profile
Reactivity comparisons with less hindered amines

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